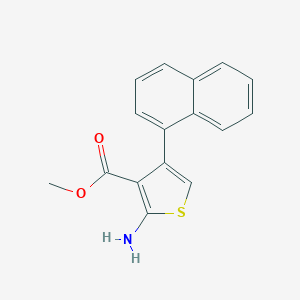

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Description

The exact mass of the compound Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTDVPXJTBONOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361973 | |

| Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-17-0 | |

| Record name | Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 350997-17-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to a Novel Thiophene Derivative: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of a specific thiophene derivative with the molecular formula C16H13NO2S. The focus of this document is the compound identified through structural elucidation as (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide . Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][2] These compounds are integral to numerous FDA-approved drugs, highlighting their therapeutic potential.[2] This guide will delve into the synthesis, chemical properties, and potential biological significance of this particular derivative, offering valuable insights for professionals in drug discovery and development.

Chemical Identity and IUPAC Nomenclature

The compound with the molecular formula C16H13NO2S has been identified as (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide.

IUPAC Name: (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide

Molecular Formula: C16H13NO2S

Structure:

-

Caption: Chemical structure of (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide.

Synthesis and Mechanistic Insights

The synthesis of thiophene derivatives can be achieved through various established methods, such as the Paal-Knorr synthesis, Gewald reaction, or Volhard-Erdmann cyclization.[2] A plausible synthetic route for (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide would involve a multi-step process, likely beginning with the formation of a substituted thiophene core, followed by functional group manipulations to introduce the nitramide side chain.

A generalized synthetic workflow is proposed below:

-

Caption: Proposed synthetic workflow for the target thiophene derivative.

Experimental Protocol: A Generalized Approach

-

Synthesis of the Thiophene Aldehyde Intermediate: The precursor, 5-(4-methoxyphenyl)thiophene-2-carbaldehyde, can be synthesized via a Suzuki coupling reaction between 5-bromothiophene-2-carbaldehyde and 4-methoxyphenylboronic acid.

-

Condensation Reaction: The synthesized aldehyde intermediate is then reacted with nitramide in a suitable solvent, such as ethanol or methanol, often in the presence of an acid or base catalyst.

-

Purification: The resulting product, (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide, is then purified using standard techniques like recrystallization or column chromatography.

The causality behind these steps lies in the reactivity of the functional groups. The aldehyde provides an electrophilic carbon, which is readily attacked by the nucleophilic nitrogen of the nitramide, leading to the formation of the characteristic C=N double bond of the hydrazone-like structure.

Physicochemical and Spectroscopic Data

The characterization of this novel compound would rely on a combination of spectroscopic techniques to confirm its structure and purity.

| Property | Predicted Data |

| Molecular Weight | 289.32 g/mol |

| Appearance | Likely a crystalline solid |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

| ¹H NMR | Signals corresponding to the aromatic protons on the thiophene and phenyl rings, a singlet for the methoxy group, and a characteristic signal for the CH=N proton. |

| ¹³C NMR | Resonances for the carbon atoms of the thiophene and phenyl rings, the methoxy carbon, and the carbon of the C=N double bond. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching, C=N stretching, C-S stretching of the thiophene ring, and aromatic C-H stretching. The presence of the nitro group would show strong asymmetric and symmetric stretching bands. |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the side chain and fragmentation of the aromatic rings. |

Potential Biological Activities and Therapeutic Applications

Thiophene derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4]

Anticancer Potential: Many thiophene-containing compounds have demonstrated significant cytotoxicity against various cancer cell lines.[4] The mechanism of action often involves the inhibition of key cellular processes. The structural motifs present in (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide, such as the substituted thiophene and the nitramide group, suggest potential for anticancer activity.

Antimicrobial Activity: The thiophene scaffold is also a component of several antimicrobial agents.[3] The electron-withdrawing nature of the nitro group and the overall molecular structure could contribute to its potential as an antimicrobial agent against a range of bacteria and fungi.

Anti-inflammatory Properties: Certain thiophene derivatives have shown promise as anti-inflammatory agents, often by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[5]

Proposed Mechanism of Action (Hypothetical):

-

Caption: A hypothetical mechanism of action for the target compound.

Future Directions and Conclusion

The thiophene derivative (E)-N-((5-(4-methoxyphenyl)thiophen-2-yl)methylene)nitramide represents a novel chemical entity with significant potential for further investigation in the field of drug discovery. Its synthesis is feasible through established chemical routes, and its structural features suggest a range of possible biological activities.

Future research should focus on the following areas:

-

Definitive Synthesis and Characterization: The proposed synthetic route should be carried out, and the compound's structure and purity must be confirmed using comprehensive spectroscopic analysis.

-

In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and microbial strains to determine its cytotoxic and antimicrobial activities.

-

Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues will help in identifying the key structural features responsible for the biological activity and in optimizing the lead compound.

References

-

PubChem. (n.d.). 3-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]benzoic acid. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

- Synthesis, Characterization of thiophene derivatives and its biological applications. (2022).

- 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation. (2022). RSC Advances, 12(43), 28159-28172.

-

Semantic Scholar. (n.d.). Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood−Brain Barrier-Permeable Ebola Virus. Retrieved from [Link]

- Chaudhary, A., et al. (2012). Biological Diversity of Thiophene: A Review. Journal of Advanced Scientific Research, 3(3), 03-10.

Sources

- 1. 2-Hydrazinobenzoic acid | C7H8N2O2 | CID 79223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journalwjarr.com [journalwjarr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sciensage.info [sciensage.info]

A Technical Guide to Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiophene-3-carboxylate scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its versatile synthetic accessibility and broad range of biological activities. This guide provides an in-depth technical examination of a specific, complex derivative: Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. We will dissect its molecular properties, delineate a robust synthetic pathway via the Gewald reaction, outline a comprehensive strategy for its structural elucidation, and discuss the therapeutic relevance of its core scaffold in modern drug discovery. This document serves as a foundational resource for researchers engaged in the synthesis and evaluation of novel heterocyclic compounds.

Core Molecular Attributes

The fundamental characteristics of a compound—its molecular formula and weight—are critical for all subsequent experimental and analytical work. These properties are derived from its constituent atoms. For Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, the structure is composed of a central thiophene ring substituted with an amino group at position 2, a methyl carboxylate group at position 3, and a 1-naphthyl group at position 4.

Based on this architecture, the molecular formula and weight have been calculated.

| Property | Value |

| Molecular Formula | C₁₆H₁₃NO₂S |

| Molecular Weight | 295.35 g/mol |

| Monoisotopic Mass | 295.06670 Da |

This data is computationally derived based on the chemical structure.

Synthesis via the Gewald Reaction

The most reliable and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[1][2] This one-pot synthesis combines a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[2][3] For the target compound, the reactants would be 1-naphthylacetonitrile (as the active methylene component), methyl acetoacetate (as the ketone component, which will subsequently be modified in the reaction), and elemental sulfur. However, a more direct approach involves the reaction of a suitable ketone, an activated nitrile, and sulfur.

The causality behind this choice of reaction is its efficiency, atom economy, and the high yields it typically affords for a wide range of substituted thiophenes. The base (often a secondary amine like morpholine or diethylamine) plays a crucial role in catalyzing the initial Knoevenagel condensation between the ketone and the nitrile, a critical step for forming the α,β-unsaturated nitrile intermediate.[2]

Synthetic Workflow

The logical flow of the Gewald synthesis is a sequential condensation and cyclization process, as illustrated below.

Caption: Workflow for the Gewald three-component synthesis.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for analogous compounds.[3][4]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1-(naphthalen-1-yl)ethan-1-one (10 mmol), methyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 30 mL of ethanol.

-

Rationale: Ethanol is a common solvent that facilitates the dissolution of reactants and provides a suitable medium for the reaction temperature. A slight excess of sulfur ensures the reaction goes to completion.

-

-

Catalyst Addition: To the stirred suspension, add morpholine (5 mL) dropwise over 15 minutes at room temperature.

-

Rationale: The slow addition of the basic catalyst controls the initial exothermic condensation reaction. Morpholine is an effective base for this transformation.

-

-

Reaction Execution: Heat the reaction mixture to 50-60°C and maintain stirring for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Rationale: Moderate heating provides the necessary activation energy for the cyclization step without causing significant side product formation. TLC is essential for determining the point of maximum product formation.

-

-

Work-up and Isolation: After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. The resulting precipitate is the crude product.

-

Rationale: The product is typically a solid that is insoluble in water, allowing for easy isolation by precipitation.

-

-

Purification: Filter the crude solid, wash with cold ethanol to remove unreacted starting materials, and dry under a vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure product.

-

Rationale: Recrystallization is a standard and effective method for purifying solid organic compounds to analytical grade.

-

Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Workflow

Caption: Standard workflow for analytical characterization.

Expected Spectroscopic Data

While experimental data for this specific molecule is not publicly available, we can predict the characteristic signals based on its structure and data from analogous compounds.[3][4]

| Technique | Expected Observations | Rationale |

| ¹H NMR | ~7.5-8.5 ppm: Multiplets (7H, Naphthyl protons).~6.0-7.0 ppm: Broad singlet (2H, -NH₂ protons).~6.5 ppm: Singlet (1H, Thiophene C5-H).~3.7 ppm: Singlet (3H, -OCH₃ protons). | The chemical shifts are characteristic of aromatic (naphthyl), amine, thiophene, and ester methyl protons, respectively. The integration values (e.g., 7H) correspond to the number of protons. |

| ¹³C NMR | ~165-170 ppm: Ester carbonyl (C=O).~100-160 ppm: Aromatic carbons (Thiophene and Naphthyl rings).~51 ppm: Ester methoxy (-OCH₃). | The distinct chemical shift ranges allow for the identification of all unique carbon environments within the molecule. |

| Mass Spec. (ESI-MS) | [M+H]⁺ at m/z 296.07 | Electrospray ionization (ESI) in positive mode will typically show the protonated molecular ion, confirming the molecular weight. |

| IR Spectroscopy | ~3300-3500 cm⁻¹: N-H stretching (amine).~1660-1680 cm⁻¹: C=O stretching (ester).~1600 cm⁻¹: C=C stretching (aromatic). | These absorption bands are diagnostic for the key functional groups present in the molecule. |

Significance in Drug Discovery

The 2-aminothiophene scaffold is of significant interest to the pharmaceutical industry. These compounds are known to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and cytostatic (anti-cancer) effects.[1][5][6] They serve as versatile intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves important pharmacophores.[7]

The introduction of the bulky, lipophilic naphthyl group at the 4-position is a strategic choice in drug design. This modification can enhance binding affinity to target proteins through hydrophobic and π-stacking interactions, potentially leading to increased potency and selectivity.

Potential Therapeutic Applications

Caption: Potential biological targets and therapeutic areas for 2-aminothiophene derivatives.

Studies have shown that certain 2-aminothiophene derivatives can induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, making them promising candidates for novel cytostatic agents.[6][8] Their ability to act as allosteric enhancers of adenosine receptors also opens avenues for treating neurological and inflammatory conditions.[5][8]

Conclusion

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate represents a synthetically accessible and therapeutically relevant molecule. This guide has established its core molecular properties, provided a detailed and rationalized protocol for its synthesis via the Gewald reaction, and outlined a robust framework for its analytical characterization. The proven versatility and biological activity of the 2-aminothiophene scaffold underscore the potential of this and related derivatives as valuable leads in modern drug discovery campaigns.

References

-

Researcher.Life. Applications substituted 2-aminothiophenes in drug design. [Link]

-

Africa Research Connects. Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. [Link]

-

PubChem. Methyl 2-amino-4-phenylthiophene-3-carboxylate. [Link]

-

Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 32(1), 200-10. [Link]

-

Semantic Scholar. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. [Link]

-

MDPI. Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. [Link]

-

PubChem. Methyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

Asian Journal of Chemistry. Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

-

LookChem. METHYL 2-AMINO-4-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE. [Link]

-

National Center for Biotechnology Information. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

-

ResearchGate. Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. asianpubs.org [asianpubs.org]

- 4. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-氨基噻吩-3-羧酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Solubility Profile of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate for Researchers and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. Among these, solubility stands out as a critical determinant of a molecule's behavior, influencing everything from reaction kinetics to bioavailability. This guide provides an in-depth exploration of the solubility profile of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry.[1][2][3][4] While specific quantitative solubility data for this precise molecule is not extensively published, this paper will equip researchers with the foundational knowledge and practical methodologies to determine its solubility in common laboratory solvents. We will delve into the theoretical underpinnings of solubility, provide a robust experimental protocol for its determination, and offer a predictive solubility map based on solvent properties and the structural characteristics of the title compound.

The Significance of Solubility in the Application of Novel Thiophene Derivatives

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate belongs to the 2-aminothiophene class of compounds, which are recognized as valuable scaffolds in the synthesis of biologically active molecules.[5][6] The thiophene core is a key feature in a variety of pharmaceutical agents, contributing to their therapeutic efficacy.[1][2][6] The solubility of such a compound is a pivotal factor in its journey from the laboratory to clinical application. In drug development, for instance, aqueous solubility is a major determinant of a drug's absorption and distribution in the body. In a laboratory setting, understanding a compound's solubility in various organic solvents is essential for designing purification strategies, such as recrystallization, and for selecting appropriate solvents for chemical reactions and analytical characterization.

Theoretical Framework: Predicting Solubility from Molecular Structure

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7][8] This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure, which is influenced by the presence of polar functional groups and the overall molecular geometry.

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate possesses a combination of polar and nonpolar structural features that will dictate its solubility behavior:

-

Polar Moieties: The primary amino group (-NH₂) and the methyl ester group (-COOCH₃) are capable of hydrogen bonding and dipole-dipole interactions, contributing to the compound's polarity. The nitrogen and oxygen atoms in these groups have lone pairs of electrons that can act as hydrogen bond acceptors, while the hydrogens on the amino group can act as hydrogen bond donors.

-

Nonpolar Moieties: The bulky, aromatic 1-naphthyl group and the thiophene ring are predominantly nonpolar and will engage in van der Waals forces.

The interplay between these polar and nonpolar regions will determine the compound's affinity for different types of solvents.

Solvent Classification and Expected Interactions

Common laboratory solvents can be broadly categorized based on their polarity:

-

Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[9] They are effective at solvating polar solutes, especially those capable of hydrogen bonding.

-

Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone possess large dipole moments but lack O-H or N-H bonds, meaning they can only act as hydrogen bond acceptors.[9][10] They are excellent solvents for a wide range of organic compounds.

-

Nonpolar Solvents: These solvents, including hexane, toluene, and diethyl ether, have low dielectric constants and small or no dipole moments.[9] They are best suited for dissolving nonpolar solutes.

Based on its structure, Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is expected to exhibit favorable solubility in polar aprotic solvents and moderate solubility in polar protic solvents. The large nonpolar naphthyl group will likely limit its solubility in highly polar solvents like water, while the polar functional groups will hinder its dissolution in purely nonpolar solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate in a range of solvents.[11][12]

Materials and Equipment:

-

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate (high purity)

-

A selection of common laboratory solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate into a series of vials.

-

Add a known volume of each test solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials. If solid particles are suspended, centrifuge the vials to sediment the excess solid.

-

-

Sample Preparation and Analysis:

-

Withdraw a known volume of the supernatant from each vial using a pipette.

-

Filter the withdrawn sample through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

The following diagram illustrates the experimental workflow for determining solubility.

Caption: Factors influencing the solubility of the target compound.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate. While specific experimental data is not yet widely available, the principles outlined here, combined with the detailed experimental protocol, empower researchers to generate this critical information. A systematic evaluation of the compound's solubility in a diverse range of solvents is a crucial step in unlocking its full potential in both academic research and the development of new therapeutic agents. The predictive solubility table and the conceptual diagrams serve as a valuable starting point for solvent selection, enabling more efficient experimental design and accelerating the pace of discovery.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. Available from: [Link]

-

Solvents and Polarity. University of Rochester, Department of Chemistry. Available from: [Link]

- Polarity of Solvents.

- Experiment: Solubility of Organic & Inorganic Compounds.

-

How To Determine Solubility Of Organic Compounds? Chemistry For Everyone - YouTube. Available from: [Link]

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- What Is a Polar Solvent? 9 Common Types And Uses.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

Chemical Formula Boiling point Dielectric constant Density Dipole moment (D) Non-Polar Solvents Hexane - CH3-CH2-CH2-CH2 - ARCOR Epoxy Technologies. Available from: [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. Available from: [Link]

-

Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry. Available from: [Link]

-

Methyl 2-amino-4-phenylthiophene-3-carboxylate | C12H11NO2S | CID 685886 - PubChem. Available from: [Link]

-

Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem. Available from: [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC - NIH. Available from: [Link]

-

Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1. Available from: [Link]

-

The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

The Solubility of Amino Acids in Various Solvent Systems - DigitalCommons@URI. Available from: [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl 3-Amino-4-methylthiophene-2-carboxylate-85006-31-1 [ganeshremedies.com]

- 3. nbinno.com [nbinno.com]

- 4. chemixl.com [chemixl.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Ethyl 2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. m.youtube.com [m.youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. What Is a Polar Solvent? 9 Common Types And Uses [k-chem.vn]

- 11. researchgate.net [researchgate.net]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Technical Guide to the Crystal Structure Analysis of Naphthyl-Substituted Thiophenes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Naphthyl-substituted thiophenes represent a significant class of organic compounds, pivotal in the fields of materials science and medicinal chemistry due to their unique electronic and photophysical properties. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice dictates these macroscopic properties. This technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of naphthyl-substituted thiophenes. It is designed to furnish researchers with the requisite expertise to navigate the intricate process from synthesis to final structural elucidation, emphasizing the causality behind experimental choices and the self-validating nature of the crystallographic workflow. This document delves into the theoretical underpinnings of X-ray crystallography, details the practical aspects of synthesis and crystal growth, and offers a step-by-step protocol for data collection and structure refinement. A detailed case study of a naphthyl- and thiophene-containing molecule serves to illustrate these principles in practice, culminating in a discussion of the critical role of intermolecular interactions in crystal packing.

Introduction: The Significance of Crystalline Architecture

The fusion of a thiophene ring with a naphthyl moiety gives rise to a class of compounds with remarkable potential. The electron-rich thiophene core, combined with the extended π-system of naphthalene, creates molecules with tunable electronic properties, making them prime candidates for organic semiconductors, OLEDs, and fluorescent probes. In drug development, this scaffold is explored for its diverse pharmacological activities.

However, the true potential of a molecule is only realized when its solid-state structure is understood. The arrangement of molecules in a crystal, or its crystal packing, governs critical properties such as charge mobility, solubility, bioavailability, and stability. Single-crystal X-ray diffraction (SCXRD) is the most definitive technique for unveiling this three-dimensional structure at atomic resolution.[1][2] By providing precise data on bond lengths, bond angles, and intermolecular interactions, SCXRD allows for the establishment of robust structure-property relationships. This guide serves as a detailed manual for researchers aiming to leverage this powerful analytical technique for the study of naphthyl-substituted thiophenes.

Theoretical Foundations: Decoding the Diffraction Pattern

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[3] The fundamental principle lies in the interaction of X-rays with the electron clouds of atoms arranged in a periodic lattice. When a monochromatic X-ray beam strikes a crystal, it is diffracted in a specific pattern of spots of varying intensities. This phenomenon is described by Bragg's Law:

nλ = 2d sinθ

where n is an integer, λ is the wavelength of the X-ray, d is the spacing between crystal lattice planes, and θ is the angle of diffraction.[3] By systematically rotating the crystal and collecting thousands of these diffraction spots, a complete dataset is generated.[3] This dataset is essentially a Fourier transform of the crystal's electron density. Through complex computational processing, this diffraction data is converted back into a three-dimensional map of the electron density, from which the positions of individual atoms can be determined and the molecular structure solved.[2]

The Crystallographic Workflow: A Self-Validating Experimental Pipeline

The journey from a synthesized powder to a fully refined crystal structure is a multi-step process where each stage's success validates the previous one. A failure at any point necessitates a return to an earlier step, making the workflow inherently self-correcting.

Caption: The self-validating workflow for crystal structure analysis.

Synthesis and High-Purity Purification

The foundational step is the chemical synthesis of the target naphthyl-substituted thiophene. Common synthetic routes include Suzuki or Stille cross-coupling reactions, which are efficient in forming the C-C bond between the naphthyl and thiophene moieties.

Causality: The success of crystallization is critically dependent on the purity of the compound. Impurities, including residual solvents or unreacted starting materials, can inhibit nucleation or be incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Therefore, rigorous purification is non-negotiable.

Protocol: Column Chromatography

-

Stationary Phase: Select silica gel as the adsorbent.

-

Mobile Phase: Choose an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) based on the polarity of the compound, determined by thin-layer chromatography (TLC).

-

Elution: Apply the crude product to the column and elute with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by TLC to pool those containing the pure product.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the purified compound. The purity should be confirmed by techniques like NMR spectroscopy.

Growing High-Quality Single Crystals

Crystallization is often the most challenging bottleneck in the entire process.[1] It is an empirical science that aims to slowly bring a saturated solution to a state of supersaturation, allowing for the ordered growth of a single crystal rather than rapid precipitation of an amorphous solid.[4]

Causality: The choice of solvent and crystallization technique directly influences the quality of the resulting crystals. The ideal solvent should dissolve the compound moderately at a higher temperature and poorly at a lower temperature. The rate of achieving supersaturation is critical; slow processes favor the growth of fewer, larger, and more ordered crystals.

Protocol: Slow Evaporation

-

Solvent Selection: Dissolve the purified compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane or a mixture like toluene/heptane) in a clean vial to create a saturated or near-saturated solution.

-

Environment: Place the vial in a vibration-free location. Cover the vial with a cap containing small perforations (e.g., pierced with a needle). This slows the rate of evaporation.

-

Incubation: Allow the solvent to evaporate slowly over several days to weeks.

-

Harvesting: Once suitable crystals (typically 0.1-0.3 mm) have formed, carefully remove them from the mother liquor using a loop. The quality of the crystal (clear, well-defined faces) is a primary indicator of its suitability for diffraction.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

This phase involves irradiating the crystal with X-rays and collecting the resulting diffraction pattern.

Protocol: Data Collection

-

Crystal Mounting: A selected crystal is mounted on a specialized loop (e.g., a MiTeGen loop) and flash-cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize atomic thermal vibrations.[5][6]

-

Instrumentation: The mounted crystal is placed in a single-crystal diffractometer.[5]

-

Unit Cell Determination: A short series of diffraction images are collected to determine the crystal's unit cell parameters and Bravais lattice.[3]

-

Data Collection Strategy: Based on the unit cell and symmetry, the software calculates an optimal strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles.

-

Data Integration: The instrument's software collects hundreds or thousands of diffraction images, measures the intensity and position of each reflection, and integrates this data into a single file.[7]

Trustworthiness: The quality of the collected data is self-validating. Key metrics like high resolution, data completeness (>99%), and a low R(int) (a measure of the agreement between symmetry-equivalent reflections) confirm the quality of the crystal and the data collection process. Poor metrics at this stage would invalidate the crystal and necessitate a return to the crystal growth phase.

Structure Solution and Refinement

The final step is the computational process of converting the diffraction data into a 3D atomic model.

Protocol: Structure Solution and Refinement

-

Structure Solution: The integrated data file is processed using specialized software like SHELXT or Olex2.[2][5] These programs use direct methods or Patterson methods to solve the "phase problem" and generate an initial electron density map and a preliminary atomic model.

-

Structure Refinement: The initial model is then refined using a full-matrix least-squares method with software such as SHELXL.[2][7] This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the experimentally observed diffraction data and the data calculated from the model.[6]

-

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

-

Validation: The final refined structure is validated. The primary indicators of a good refinement are the crystallographic R-factors (R1 and wR2), which should be low (typically < 0.05 for R1), and a Goodness-of-Fit (GooF) value close to 1.0.

Case Study: 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one

To illustrate the practical application of these methodologies, we will examine the crystal structure of a compound containing both naphthyl and thiophene moieties. While not a simple directly-substituted system, its analysis reveals key structural features common to this class of molecules.

The asymmetric unit of this compound contains two crystallographically independent molecules.[8] The analysis focuses on the geometric arrangement and the non-covalent interactions that dictate the crystal packing.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for the title compound, providing a snapshot of the crystal's fundamental geometry.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₁NO₂S |

| Formula Weight | 305.35 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 15.123(3) Å, b = 15.345(3) Å, c = 12.876(3) Å, β = 109.13(3)° |

| Volume | 2814.9(10) ų |

| Z (Molecules per cell) | 8 |

| Calculated Density | 1.442 Mg/m³ |

| Final R1 [I>2σ(I)] | 0.045 |

| Final wR2 (all data) | 0.128 |

Data sourced from the structural analysis of 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one.[8]

Molecular Geometry and Intermolecular Interactions

The analysis of the refined structure reveals crucial details about the molecule's conformation and how it interacts with its neighbors. The dihedral angles between the planes of the naphthalene, oxazole, and thiophene rings determine the overall planarity of the molecule. In one of the independent molecules, the oxazole and thiophene rings are oriented at dihedral angles of 17.40 (9)° and 18.18 (7)° with respect to the naphthalene ring system.[8]

Of paramount importance are the intermolecular interactions that stabilize the crystal lattice. These non-covalent forces, though weak individually, collectively determine the crystal's final architecture.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, X-ray crystal structure, DFT, Hirshfeld surfaces, energy frameworks, and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative | European Journal of Chemistry [eurjchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Alkyl-substituted bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophenes: weakening of intermolecular interactions and additive-assisted crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-(Naphthalen-1-yl)-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Key Reactive Sites of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate is a polysubstituted 2-aminothiophene, a class of heterocyclic compounds recognized as a "privileged scaffold" in medicinal chemistry due to its wide range of biological activities.[1][2] The synthetic accessibility of this scaffold, primarily through the Gewald multicomponent reaction, allows for extensive structural diversification.[3][4][5] Understanding the intrinsic reactivity of the core molecule is paramount for designing novel derivatives, planning synthetic routes, and predicting metabolic pathways. This guide provides a detailed analysis of the key reactive sites of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, integrating theoretical principles with documented experimental evidence to offer a predictive and practical framework for researchers. We will dissect the molecule's electronic landscape to identify the primary centers for electrophilic and nucleophilic attack and provide validated protocols for their modification.

Section 1: Molecular Overview and Electronic Landscape

To comprehend the reactivity of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, we must first analyze the electronic contributions of its constituent functional groups. The molecule's structure is a sophisticated interplay of electron-donating and electron-withdrawing systems, which creates distinct regions of high and low electron density, thereby defining its chemical behavior.

-

2-Amino Group (-NH₂): This is a powerful activating group. The lone pair of electrons on the nitrogen atom participates in resonance with the thiophene ring, significantly increasing the electron density of the heterocyclic system. This effect is most pronounced at the C5 position.

-

Thiophene Ring: An aromatic heterocycle that is inherently more electron-rich than benzene, making it highly susceptible to electrophilic substitution.[6] The sulfur atom can participate in resonance, further influencing the ring's reactivity.

-

Methyl 3-Carboxylate (-COOCH₃): This is a deactivating group, withdrawing electron density from the thiophene ring through both inductive and resonance effects. This deactivation tempers the activating effect of the amino group and makes the C3 position electron-deficient.

-

4-(1-Naphthyl) Group: The naphthyl ring is a large, aromatic substituent. It primarily exerts a mild electron-withdrawing inductive effect but can also participate in resonance. Its steric bulk will also play a significant role in directing the approach of reagents.

This electronic push-pull system establishes a clear hierarchy of reactive sites, which can be predicted and then exploited for chemical modification.

Caption: Structure of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate.

Section 2: Primary Reactive Sites & Experimental Validation

Based on the electronic properties, we can identify three primary centers for chemical reactions. These predictions are well-supported by extensive literature on the reactivity of 2-aminothiophene derivatives.[7][8]

Site A: C5 Position of the Thiophene Ring (Nucleophilic Center)

The C5 position is the most electron-rich and sterically accessible carbon on the thiophene ring. The strong +M (mesomeric) effect of the 2-amino group directs electron density to this site, making it highly susceptible to attack by electrophiles. This is the principal site for electrophilic aromatic substitution.[6]

Common Reactions:

-

Halogenation: Introduction of bromine or chlorine using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

-

Nitration: Introduction of a nitro group (-NO₂) using nitric acid in a sulfuric acid medium.

-

Formylation (Vilsmeier-Haack Reaction): Introduction of an aldehyde group (-CHO) using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

This protocol details a standard procedure for the selective bromination of a 2-aminothiophene scaffold, a foundational reaction for further functionalization.

Objective: To synthesize Methyl 2-amino-5-bromo-4-(1-naphthyl)thiophene-3-carboxylate.

Materials:

-

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate (1 equivalent)

-

N-Bromosuccinimide (NBS) (1.05 equivalents)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolution: Dissolve Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate in anhydrous DMF or DCM in a round-bottom flask at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the stirred solution over 10-15 minutes. The reaction is typically rapid.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Quenching: Upon completion, pour the reaction mixture into ice-cold water.

-

Extraction: Extract the aqueous mixture with dichloromethane (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 5-bromo derivative.

Trustworthiness: This protocol is self-validating. The high selectivity for the C5 position is a direct consequence of the powerful directing effect of the amino group. Successful synthesis, confirmed by NMR and Mass Spectrometry, validates the predicted reactivity.

Site B: The 2-Amino Group (Nucleophilic Center)

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile. It readily reacts with a variety of electrophiles.

Common Reactions:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and HCl) to form a diazonium salt, which is a versatile intermediate for introducing various substituents (e.g., -OH, -CN, halogens via Sandmeyer reaction).

-

Condensation: Reaction with aldehydes or ketones to form Schiff bases (imines), which can be further reduced to secondary amines.[9]

Site C: The Ester Carbonyl Group (Electrophilic Center)

The carbonyl carbon of the methyl ester is electrophilic due to the polarization of the C=O bond. It is susceptible to attack by strong nucleophiles.

Common Reactions:

-

Saponification (Hydrolysis): Treatment with a strong base (e.g., NaOH or KOH) followed by acidic workup to yield the corresponding carboxylic acid.

-

Amidation: Reaction with amines, often at elevated temperatures, to form amides. This may require conversion of the ester to a more reactive acyl chloride first.

-

Reduction: Reduction with strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding primary alcohol, (2-amino-4-(1-naphthyl)thiophen-3-yl)methanol.

Section 3: Computational Insights into Reactivity

Modern drug discovery heavily relies on computational chemistry to predict molecular properties and reactivity, saving significant time and resources. For the title molecule, Density Functional Theory (DFT) calculations are invaluable.

-

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

-

HOMO: The location of the HOMO indicates the most probable site for electrophilic attack. For this molecule, the HOMO density is predicted to be highest on the thiophene ring, particularly at the C5 position, and on the amino group. This confirms that these are the primary nucleophilic centers.

-

LUMO: The location of the LUMO indicates the most probable site for nucleophilic attack. The LUMO density is expected to be concentrated on the electron-withdrawing carboxylate group, specifically on the carbonyl carbon.

-

-

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. For this molecule, the MEP would show a region of high negative potential (red/yellow) around the C5 carbon and the amino group, indicating electron-rich, nucleophilic sites. Conversely, a region of high positive potential (blue) would be centered on the carbonyl carbon of the ester, indicating an electron-poor, electrophilic site.

Computational Fukui function analysis on similar thiophene derivatives has confirmed that the C5 position is often the most reactive site for nucleophilic attack (when considering the molecule's reaction with a nucleophile), while specific nitrogen or carbon atoms can be the most reactive for electrophilic attack, depending on the exact substitution pattern.[10][11]

Caption: A logical workflow for the analysis of reactive sites.

Section 4: Summary of Reactive Sites

The following table summarizes the key reactive sites, the types of reactions they undergo, and common reagents used for their transformation.

| Reactive Site | Position | Type of Reactivity | Common Reactions | Reagents |

| Thiophene Ring | C5 | Nucleophilic | Electrophilic Aromatic Substitution | NBS, NCS, HNO₃/H₂SO₄, POCl₃/DMF |

| Amino Group | C2-NH₂ | Nucleophilic | Acylation, Sulfonylation, Diazotization | Acyl Chlorides, Sulfonyl Chlorides, NaNO₂/HCl |

| Ester Group | C3-COOCH₃ | Electrophilic | Nucleophilic Acyl Substitution | NaOH/H₂O, LiAlH₄, Amines |

Conclusion

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate possesses a well-defined and predictable reactivity profile governed by the electronic interplay of its functional groups. The C5 position of the thiophene ring is the primary site for electrophilic attack, the 2-amino group serves as a versatile nucleophilic handle, and the ester moiety provides a site for nucleophilic acyl substitution. By leveraging this understanding, researchers can strategically design and execute synthetic modifications to create novel analogues for drug discovery and materials science applications. The integration of computational prediction with proven experimental protocols provides a robust and efficient pathway for exploring the vast chemical space accessible from this valuable heterocyclic scaffold.

References

-

Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. (2022). Available at: [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. PubMed. (2022). Available at: [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. (n.d.). Available at: [Link]

-

Methods for the synthesis of 2-aminothiophenes and their reactions (review). SpringerLink. (1976). Available at: [Link]

-

Gewald reaction. Wikipedia. (n.d.). Available at: [Link]

-

Gewald Reaction. Organic Chemistry Portal. (n.d.). Available at: [Link]

-

Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals. (2011). Available at: [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. (n.d.). Available at: [Link]

-

2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. MDPI. (n.d.). Available at: [Link]

-

SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences. (n.d.). Available at: [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. PubMed. (2017). Available at: [Link]

-

Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. (n.d.). Available at: [Link]

-

APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. (n.d.). Available at: [Link]

-

2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. (n.d.). Available at: [Link]

-

Synthesis, X-ray analysis and computational studies of two novel thiophene derivatives. ResearchGate. (n.d.). Available at: [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. NIH. (2024). Available at: [Link]

-

Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. (n.d.). Available at: [Link]

-

New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. ResearchGate. (2024). Available at: [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances - RSC Publishing. (2024). Available at: [Link]

-

Computational Methods Applied in Physical-Chemistry Property Relationships of Thiophene Derivatives. ResearchGate. (n.d.). Available at: [Link]

-

Methyl 2-amino-4-phenylthiophene-3-carboxylate. PubChem. (n.d.). Available at: [Link]

-

2-AMINO-4-NAPHTHALEN-1-YL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER. LookChem. (n.d.). Available at: [Link]

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. (2021). Available at: [Link]

-

Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. ResearchGate. (n.d.). Available at: [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. PubChem. (n.d.). Available at: [Link]

-

Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. (n.d.). Available at: [Link]

-

(PDF) ChemInform Abstract: Chemistry of 2-Aminothiophene-3-carboxamide and Related Compounds. ResearchGate. (n.d.). Available at: [Link]

-

3-Amino-4-methyl Thiophene-2-carboxylic Acid Methyl ester. Chemixl Intermediates Pvt. Ltd.. (n.d.). Available at: [Link]

-

Electrophilic substitution of thiophene. YouTube. (2020). Available at: [Link]

-

Electrophilic aromatic substitution. Wikipedia. (n.d.). Available at: [Link]

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate. PMC - NIH. (n.d.). Available at: [Link]

Sources

- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. Gewald Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]

- 8. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 9. mdpi.com [mdpi.com]

- 10. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

A Researcher's Guide to Substituted 2-Aminothiophenes: Bridging Theoretical Predictions and Experimental Realities

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.[1][2] Their synthetic accessibility, primarily through the robust Gewald reaction, combined with their rich electronic properties, makes them ideal candidates for drug design and materials science.[3][4] This guide provides an in-depth exploration of the crucial interplay between the theoretical (computational) and experimental properties of these molecules. We will dissect their synthesis, delve into the methodologies for predicting their characteristics using Density Functional Theory (DFT), and detail the experimental techniques used for their characterization. By critically comparing predicted data with experimental results, this guide aims to equip researchers with the insights needed to accelerate the rational design of novel 2-aminothiophene derivatives with tailored functionalities.

The Synthetic Foundation: The Gewald Reaction

The Gewald reaction, first reported in 1961, remains the most efficient and versatile one-pot method for synthesizing polysubstituted 2-aminothiophenes.[3] It involves the condensation of a ketone or aldehyde with an α-activated nitrile and elemental sulfur in the presence of a base.[5]

Mechanistic Insights

Recent comprehensive DFT studies have significantly clarified the reaction mechanism.[6] The process is initiated by a Knoevenagel-Cope condensation between the carbonyl compound and the active methylene nitrile. This is followed by the nucleophilic attack of the resulting anion on elemental sulfur (typically S₈), leading to the formation of polysulfide intermediates.[7][8] The final, thermodynamically driven step is the cyclization of a monosulfide intermediate followed by aromatization to form the stable 2-aminothiophene ring.[6] The amine base plays the crucial role of generating the initial carbanion from the activated nitrile.[9]

Field-Proven Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol provides a reliable method for a typical Gewald synthesis.

Materials:

-

Butan-2-one (1 equiv)

-

Ethyl cyanoacetate (1 equiv)

-

Elemental sulfur (1 equiv)

-

Morpholine (catalytic amount, ~20 mol%)[10]

-

Ethanol:Water (9:1) solvent[10]

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine butan-2-one, ethyl cyanoacetate, elemental sulfur, and the ethanol/water solvent.

-

Catalyst Addition: Add morpholine to the mixture. The use of a conjugate acid-base pair catalyst like piperidinium borate has also been shown to be highly effective.[10]

-

Heating: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring.[10]

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution. If not, slowly add cold water to induce precipitation.

-

Isolation & Purification: Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials. Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.

-

Validation: Confirm the product's identity and purity via melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS). The expected yield is typically in the range of 70-90%.

Causality: The choice of a polar protic solvent like ethanol/water facilitates the dissolution of reagents and intermediates.[10] The basic catalyst is essential for deprotonating the active methylene compound (ethyl cyanoacetate), initiating the Knoevenagel condensation.[10] Refluxing provides the necessary activation energy for the multi-step reaction sequence.

Theoretical Property Prediction: A Computational Approach

Density Functional Theory (DFT) has become a powerful and reliable tool for predicting the molecular properties of organic compounds, including 2-aminothiophenes.[11] It offers a balance of computational cost and accuracy, providing invaluable insights prior to or in conjunction with experimental work.[12]

Computational Methodology

A robust and widely accepted methodology for these calculations involves the following steps:

-

Structure Optimization: The 3D geometry of the molecule is optimized to find its lowest energy conformation. A common and effective level of theory for this is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with the 6-31G(d) or a larger basis set.[13][14]

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[11]

-

NMR Chemical Shift Calculation: Using the optimized geometry, ¹H and ¹³C NMR chemical shifts are calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[15][16]

-

Electronic Transitions (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.[17][18]

-

Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of the molecule's electronic excitability and chemical reactivity.[17]

Experimental Characterization & Comparison with Theory

The accuracy of theoretical predictions is ultimately validated by experimental data. A multi-spectroscopic approach is essential for the unambiguous characterization of synthesized 2-aminothiophenes.[17][19]

Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are the most powerful tools for structural elucidation.[18] They provide information on the chemical environment of each proton and carbon atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.[18] Key vibrational bands for 2-aminothiophenes include N-H stretches (for the amino group), C=O stretches (if an ester or ketone is present), and C≡N stretches (if a nitrile is present).

-

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The position of the absorption maximum (λ_max) is sensitive to the extent of conjugation in the system.[20]

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition.[17]

Bridging the Gap: A Comparative Analysis

The true power of this combined approach lies in the direct comparison of theoretical and experimental data. Discrepancies often reveal subtle structural or electronic effects.

| Property | Theoretical Prediction (DFT) | Experimental Measurement | Potential Reasons for Discrepancy |

| ¹H/¹³C NMR Chemical Shifts (ppm) | Calculated using GIAO method.[15] | Measured in a solvent (e.g., CDCl₃, DMSO-d₆). | Solvent effects, intermolecular interactions (e.g., hydrogen bonding), conformational averaging not fully captured by the gas-phase calculation.[15] |

| IR Frequencies (cm⁻¹) | Calculated harmonic frequencies (often scaled by a factor of ~0.96).[11] | Measured from a solid (KBr) or solution sample. | Anharmonicity of real vibrations, solid-state packing effects, differences between gas-phase calculation and condensed-phase measurement.[18] |

| UV-Vis λ_max (nm) | Calculated from excitation energies (TD-DFT).[18] | Measured in a specific solvent. | Solvatochromic shifts (interaction of the molecule's ground and excited states with the solvent), limitations of the chosen functional.[21] |

| Molecular Geometry (Bond Lengths/Angles) | Optimized structure in the gas phase. | Determined by X-ray crystallography (in the solid state).[17] | Crystal packing forces can cause minor deviations from the gas-phase minimum energy structure. |

Expert Insight: A consistent over- or under-estimation of NMR chemical shifts by DFT can often be corrected by linear scaling, where a plot of experimental vs. calculated shifts yields a correction equation.[22] For IR spectra, calculated frequencies are systematically higher than experimental ones due to the harmonic approximation; applying a scaling factor is standard practice.[11]

Application in Drug Development

The 2-aminothiophene scaffold is a key component in numerous compounds with significant pharmacological activity, including anticancer, antimicrobial, and anti-inflammatory agents.[2][4][23] The ability to accurately predict molecular properties is critical for rational drug design and the development of Structure-Activity Relationships (SAR).[24]

-

Kinase Inhibitors: Many 2-aminothiophene derivatives, particularly fused thieno[2,3-d]pyrimidines, are potent inhibitors of protein kinases, which are crucial targets in oncology.[24][25] The amino group at the C2 position often acts as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.[26]

-

Modulating Physicochemical Properties: Computational models can predict properties like lipophilicity (logP) and the distribution of electrostatic potential. These are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

-

Bioisosteric Replacement: The thiophene ring is often used as a bioisostere for a benzene ring, offering similar steric properties but with different electronic characteristics and metabolic profiles.[2]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Gewald reaction - Wikipedia [en.wikipedia.org]

- 6. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. [PDF] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. d-nb.info [d-nb.info]

- 11. researchgate.net [researchgate.net]

- 12. Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts [escholarship.org]

- 13. researchgate.net [researchgate.net]

- 14. Why the standard B3LYP/6-31G* model chemistry should not be used in DFT calculations of molecular thermochemistry: understanding and correcting the problem - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of experimental and DFT-calculated NMR chemical shifts of 2-amino and 2-hydroxyl substituted phenyl benzimidazoles, benzoxazoles and benzothiazoles in four solvents using the IEF-PCM solvation model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate via the Gewald Reaction

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its five-membered aromatic structure serves as a versatile building block, and its incorporation into larger molecules can confer a wide range of biological activities.[1][3] Compounds containing this moiety have demonstrated potential as antiproliferative, antiviral, antibacterial, and antifungal agents.[1][4] The thiophene ring often acts as a bioisosteric replacement for a phenyl group, a common strategy in drug design to modulate pharmacokinetic and pharmacodynamic properties.[4][5]

The Gewald reaction, first reported in 1961, stands as one of the most efficient and versatile methods for synthesizing polysubstituted 2-aminothiophenes.[6][7] This one-pot, multi-component reaction offers significant advantages due to the ready availability of starting materials, mild reaction conditions, and the ability to generate structurally diverse compound libraries.[7][8] This application note provides a detailed protocol for the synthesis of a specific derivative, Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate, a compound of interest for screening in drug development programs.

The Gewald Reaction: Mechanism and Rationale

The Gewald reaction is a multi-component condensation between a carbonyl compound (aldehyde or ketone), an α-cyanoester (or other activated nitrile), and elemental sulfur, typically catalyzed by a base.[9][10] The synthesis proceeds through a sequence of well-elucidated steps, providing a robust pathway to the desired thiophene ring system.

Core Mechanistic Pathway:

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (1-acetylnaphthalene) and the active methylene compound (methyl cyanoacetate). The base, typically a secondary amine like morpholine or triethylamine, deprotonates the α-carbon of the cyanoacetate, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[4][11][12]

-

Sulfur Addition (Thiolation): The α,β-unsaturated nitrile intermediate is then deprotonated at the α-position to the carbonyl, forming a carbanion. This carbanion attacks the elemental sulfur (S₈ ring), leading to the formation of a thiolate intermediate.[4][13]

-

Cyclization and Tautomerization: The key ring-forming step involves an intramolecular nucleophilic attack of the thiolate sulfur onto the carbon of the nitrile group. This cyclization forms an imine intermediate, which then undergoes a tautomerization to yield the stable, aromatic 2-aminothiophene product.[12][14]